Product packaging for Metabutethamine(Cat. No.:CAS No. 4439-25-2)

Metabutethamine

Cat. No.: B1220284
CAS No.: 4439-25-2
M. Wt: 236.31 g/mol
InChI Key: BXMFKNRZTLNAFY-UHFFFAOYSA-N
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Description

Metabutethamine is an organic compound classified as a benzoic acid ester and is recognized by the World Health Organization under the Anatomical Therapeutic Chemical (ATC) code N01BA01, identifying it as a local anesthetic from the esters of aminobenzoic acid family . With the chemical formula C13H20N2O2 and an average molecular weight of 236.315 g/mol, it is a small molecule with the IUPAC name 2-[(2-methylpropyl)amino]ethyl 3-aminobenzoate . Its structure consists of a benzoate group linked to an amino acid ester chain, placing it in the class of aminobenzoic acid esters . This compound is provided exclusively for research purposes. It is essential for researchers to handle this material with appropriate safety protocols in a controlled laboratory setting. This compound is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2 B1220284 Metabutethamine CAS No. 4439-25-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4439-25-2

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(2-methylpropylamino)ethyl 3-aminobenzoate

InChI

InChI=1S/C13H20N2O2/c1-10(2)9-15-6-7-17-13(16)11-4-3-5-12(14)8-11/h3-5,8,10,15H,6-7,9,14H2,1-2H3

InChI Key

BXMFKNRZTLNAFY-UHFFFAOYSA-N

SMILES

CC(C)CNCCOC(=O)C1=CC(=CC=C1)N

Canonical SMILES

CC(C)CNCCOC(=O)C1=CC(=CC=C1)N

Other CAS No.

4439-25-2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Metabutethamine and Its Analogs

Classical and Contemporary Approaches to the Synthesis of Esters of Aminobenzoic Acid

The synthesis of aminobenzoic acid esters, the core structure of Metabutethamine, relies on well-established esterification techniques. These methods have evolved from classical approaches to more refined contemporary strategies.

The primary method for synthesizing this compound involves the esterification of 3-aminobenzoic acid with 2-(2-methylpropylamino)ethanol. The Fischer esterification, a widely employed acid-catalyzed reaction between a carboxylic acid and an alcohol, is the most common route for such compounds libretexts.orgnumberanalytics.comasm.orgchemguide.co.ukslideshare.netresearchgate.netslideshare.net.

In this process, 3-aminobenzoic acid is reacted with 2-(2-methylpropylamino)ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) libretexts.orgnumberanalytics.comchemguide.co.ukresearchgate.net. The reaction is usually carried out under reflux conditions to accelerate the rate. As esterification is a reversible reaction, strategies to drive the equilibrium towards product formation are often employed. These include using an excess of one reactant (commonly the alcohol) or removing the water byproduct as it is formed, for instance, through azeotropic distillation researchgate.net.

A generalized reaction scheme for the synthesis of this compound would involve:

3-Aminobenzoic Acid + 2-(2-Methylpropylamino)ethanol this compound + Water

While specific yields for this compound are not detailed in the provided search results, similar esterifications of p-aminobenzoic acid derivatives with various alcohols under Fischer esterification conditions have reported yields ranging from moderate to high, often above 80% slideshare.netslideshare.netscholarsresearchlibrary.com. For example, the synthesis of benzocaine (B179285) (ethyl 4-aminobenzoate) from p-aminobenzoic acid and ethanol (B145695) has been reported with yields as high as 93.3% slideshare.net.

Other methods for synthesizing esters of aminobenzoic acids include using thionyl chloride (SOCl₂) in methanol (B129727) or dimethyl sulfate (B86663) in acetone (B3395972), which have shown good reaction efficiency and product purity for methyl ester derivatives researchgate.net. Transesterification, where an existing ester is converted into another ester by reaction with an alcohol, is also a viable pathway for aminobenzoate esters, often employing a transesterification catalyst google.com.

The aromatic moiety of this compound features an amino group at the meta position of the benzoic acid ring. In the synthesis of this compound, this amino group is typically introduced via the starting material, 3-aminobenzoic acid. While general methods for aromatic amination exist, such as transition metal-catalyzed C-H amination, electrochemical amination, or reductive amination drugdiscoverytrends.comorganic-chemistry.orgnih.govresearchgate.net, these are not typically employed for the direct synthesis of this compound itself. Instead, the pre-existing amino group on the aromatic ring of the precursor molecule is preserved throughout the esterification process.

This compound, as depicted by its structure 2-(2-methylpropylamino)ethyl 3-aminobenzoate (B8586502), does not possess any chiral centers and therefore does not require chiral synthesis or stereochemical control for its preparation. However, many other local anesthetics, such as levobupivacaine (B138063) and ropivacaine, are chiral and are administered as single enantiomers to optimize their therapeutic profile and reduce potential side effects amazonaws.commdpi.comrsc.orgresearchgate.netmdpi.com. The synthesis of chiral analogs of this compound, if developed, would necessitate stereoselective synthetic methodologies, such as asymmetric hydrogenation or the use of chiral auxiliaries, as demonstrated in the synthesis of other chiral local anesthetics amazonaws.comrsc.orgresearchgate.net.

Development of Novel Synthetic Pathways for this compound Derivatives

Research continues to focus on enhancing the efficiency, sustainability, and safety of chemical syntheses, including those for local anesthetics.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances imist.maacs.orgsolubilityofthings.com. In the context of ester synthesis, greener approaches include:

Safer Solvents: Replacing hazardous chlorinated solvents or DMF with more environmentally benign options like acetonitrile (B52724) has been explored for esterification reactions, such as the Steglich esterification jove.com.

Atom Economy: Designing reactions that maximize the incorporation of reactant atoms into the final product minimizes waste acs.orgsolubilityofthings.comsophim.com.

Reduced Derivatization: Minimizing the use of protecting groups and temporary modifications reduces reagent consumption and waste generation acs.org.

Catalysis: Utilizing catalytic rather than stoichiometric reagents is a key principle for improving efficiency and reducing waste acs.orgsolubilityofthings.comnumberanalytics.com.

Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible reduces energy consumption solubilityofthings.com.

Microwave-assisted synthesis and enzymatic esterification using lipases also represent greener alternatives that can accelerate reaction rates and improve yields jove.comresearchgate.net.

The choice of catalyst is critical for improving the efficiency, selectivity, and rate of esterification reactions.

Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most common catalysts for Fischer esterification libretexts.orgnumberanalytics.comchemguide.co.ukresearchgate.net.

Coupling Agents: For milder esterification conditions or when dealing with sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) are employed (Steglich esterification) numberanalytics.comjove.com.

Enzymatic Catalysts: Enzymes, particularly lipases, offer highly selective and mild catalytic options for ester synthesis, aligning with green chemistry principles numberanalytics.comnumberanalytics.com.

Other Catalysts: For related transformations, various metal catalysts (e.g., iridium for asymmetric hydrogenation) and Lewis acids have been developed to enhance reaction efficiency and stereoselectivity in the synthesis of complex molecules, including other local anesthetics rsc.orgresearchgate.net.

Derivatization Strategies for Structural Modification

The chemical structure of this compound offers several points of departure for synthetic modification. These strategies are typically employed to enhance efficacy, alter duration of action, improve stability, or reduce toxicity, though such specific outcomes are outside the scope of this discussion. The core approach involves systematically altering specific parts of the molecule to observe the resulting chemical and, by extension, potential biological effects.

Design and Synthesis of Structurally Modified this compound Analogs

The design of this compound analogs generally focuses on modifying its key functional groups: the aromatic amine, the ester, and the aliphatic amine, including its attached isobutyl group.

Aromatic Amine Modification: The 3-amino group on the benzoate (B1203000) ring can be a target for derivatization. Acylation or alkylation of this primary amine can alter the electronic properties of the aromatic system and the molecule's polarity. For instance, acylation with agents like acetic anhydride (B1165640) or acid chlorides would yield amide derivatives. Alternatively, the aromatic amine could be a precursor to other functional groups through reactions such as diazotization followed by substitution, allowing for the introduction of halogens, hydroxyl groups, or other moieties onto the aromatic ring.

Aliphatic Amine Modification: The secondary amine in the side chain, specifically the N-(2-methylpropyl)amino group, is another significant site for modification. N-alkylation can introduce longer or branched alkyl chains, potentially affecting lipophilicity and receptor interactions. N-acylation would similarly convert the secondary amine into a tertiary amide. The isobutyl group itself could also be a target for oxidation at its terminal methyl groups, potentially introducing hydroxyl or carboxyl functionalities, although such modifications might be more challenging to achieve selectively.

Ester Group Modification: The benzoate ester linkage is a common target for modification in many local anesthetics. Hydrolysis of the ester would yield 3-aminobenzoic acid and 2-[(2-methylpropyl)amino]ethanol. Transesterification could replace the alcohol moiety with a different alcohol, altering the compound's physicochemical properties. Furthermore, the ester could be converted into an amide by reacting it with an amine, creating a different class of derivative.

Aromatic Ring Substitution: While the base structure features a meta-amino group, modifications to the aromatic ring itself, such as the introduction of halogens or other electron-donating or withdrawing groups at different positions, could be explored. For example, starting with a substituted benzoic acid derivative during synthesis would lead to an analog with a modified aromatic core.

The synthesis of these analogs would typically involve established organic chemistry reactions, often employing retrosynthetic analysis to plan the sequence of steps. For example, the ester linkage might be formed via esterification of 3-aminobenzoic acid (or a protected derivative) with the appropriately substituted amino alcohol, 2-[(2-methylpropyl)amino]ethanol. The synthesis of the amino alcohol itself would involve strategies to introduce the secondary amine and the isobutyl group.

Investigation of Functional Group Interconversions

Functional group interconversions (FGI) are fundamental to organic synthesis, enabling the transformation of one functional group into another to facilitate subsequent reactions or to arrive at the target molecule. For this compound and its potential analogs, several FGIs are pertinent:

Nitro Group Reduction: A common strategy for introducing aromatic amines is the reduction of a precursor nitro group. If a synthesis route begins with a meta-nitrobenzoic acid derivative, the nitro group can be reduced to the amine using various methods, such as catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction (e.g., using iron or tin in acidic conditions). This is a well-established FGI in the synthesis of many aromatic amines, including those found in local anesthetics like Benzocaine.

Ester Formation: As mentioned, the ester linkage is typically formed through esterification reactions. This can involve the reaction of a carboxylic acid (or its activated derivative, like an acid chloride) with an alcohol. For this compound, this would mean reacting a derivative of 3-aminobenzoic acid with 2-[(2-methylpropyl)amino]ethanol.

Amine Functionalization: Both the aromatic and aliphatic amines can undergo various interconversions. The aromatic amine can be protected as an amide or carbamate (B1207046) during reactions that might otherwise affect it, and then deprotected. The secondary aliphatic amine can be converted to a tertiary amine via alkylation or to an amide via acylation.

Halogenation and Substitution: Introducing halogens onto the aromatic ring, often via electrophilic aromatic substitution, followed by nucleophilic substitution or other transformations, represents another class of FGIs. For example, a halogen could be introduced and subsequently displaced by an amine or other nucleophile.

Table 1: Potential Derivatization Strategies for this compound

Functional GroupPotential Modification StrategyRepresentative Reaction Type/ReagentsGeneral Rationale for Modification
Aromatic Amine AcylationReaction with acid anhydrides (e.g., acetic anhydride) or acid chloridesAmine protection, alteration of electronic properties
AlkylationReaction with alkyl halides (e.g., methyl iodide)Introduction of N-alkyl groups, modification of basicity
Diazotization/SubstitutionNaNO₂/HCl followed by nucleophile (e.g., CuCl, H₂O)Replacement of amine with other functional groups (e.g., Cl, OH)
Ester HydrolysisAcid or base catalysis (e.g., HCl, NaOH)Formation of carboxylic acid and alcohol components
TransesterificationReaction with a different alcohol in presence of acid catalystExchange of the alcohol moiety
AmidationReaction with an amineConversion of ester to amide
Aliphatic Amine AcylationReaction with acid anhydrides or acid chloridesAmine protection, modification of polarity
AlkylationReaction with alkyl halidesFormation of tertiary amine, alteration of steric bulk
Isobutyl Group OxidationStrong oxidizing agents (e.g., KMnO₄, CrO₃)Introduction of oxygen-containing functional groups (e.g., -OH)
Aromatic Ring NitrationHNO₃/H₂SO₄ mixtureIntroduction of a nitro group for subsequent reduction to amine
HalogenationHalogen (e.g., Br₂) with Lewis acid catalyst (e.g., FeBr₃)Introduction of halogen atoms for further synthetic manipulation

Compound List:

this compound

3-aminobenzoic acid

2-[(2-Methylpropyl)amino]ethanol

Benzocaine

Procaine (B135)

Tetracaine

Chloroprocaine

Bupivacaine

Lidocaine

Ropivacaine

Levobupivacaine

Cocaine

Amphetamine

Methamphetamine

Heptafluorobutyric anhydride (HFBA)

Pentafluoropropionic anhydride (PFPA)

Trifluoroacetic anhydride (TFAA)

2,2,2-trichloroethyl chloroformate

Salicylic acid

Methyl salicylate (B1505791)

Salbutamol

Propoxycaine

Ibuprofen

N-methylamphetamine

Phenyl acetone

Methylamine

Ammonium formate (B1220265)

Palladium on carbon

Boron tribromide

Sodium hydride

Dimethylformamide

Methyl 6-bromohexanoate (B1238239)

Maleimide

Ovalbumin

Bovine Serum Albumin (BSA)

Tartaric acid

Ephedrine

Pseudoephedrine

BMK

Phenyl-2-propanone

Toluene

Nitric acid

Sulfuric acid

Acetic anhydride

Hydrochloric acid (HCl)

Sodium nitrite (B80452) (NaNO₂)

Alkyl halide

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Metabutethamine Analogs

Methodological Frameworks for SAR and SMR Elucidation

Elucidating the SAR and SMR of local anesthetics relies on a combination of computational and experimental approaches. These methodologies aim to correlate structural variations with observed biological activities, providing insights into the molecular basis of their action.

Ligand-Based Drug Design (LBDD) approaches are employed when the three-dimensional structure of the target is unknown or difficult to obtain. In LBDD, models are built based on the properties of known active molecules (ligands). For local anesthetics, this can involve comparative molecular field analysis (CoMFA) or pharmacophore modeling. CoMFA, for instance, uses a series of known local anesthetics to generate three-dimensional maps of steric and electrostatic fields that correlate with binding activity, aiding in the design of new analogs with improved properties nih.govnih.govspringermedizin.de.

Structure-Based Drug Design (SBDD) , conversely, utilizes the known three-dimensional structure of the target protein, such as the voltage-gated sodium channel. By understanding the precise binding site, researchers can rationally design molecules that fit optimally into the active site, leading to enhanced affinity and selectivity. This often involves molecular docking simulations and analyzing protein-ligand interactions to predict binding modes and affinities springermedizin.debrandeis.edu.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict the activity of new compounds nih.govnih.govcollaborativedrug.com. For local anesthetics, QSAR studies have been instrumental in identifying key structural features that influence potency, duration of action, and toxicity. For example, lipophilicity, often quantified by logP, has been shown to correlate with the ability of local anesthetics to penetrate nerve membranes, although other factors are also critical nih.govcambridge.org.

Influence of Substituent Effects on Molecular Interactions

The lipophilic aromatic ring is crucial for partitioning into the lipid bilayer of the nerve membrane and for binding to hydrophobic pockets within the sodium channel nih.govmedscape.commdpi.commhmedical.com. Substitutions on this ring can modulate electron density and lipophilicity, thereby affecting binding affinity and potency. Electron-donating or electron-withdrawing groups, as well as halogenation or alkylation, can influence the molecule's interaction with the target site. For instance, studies on other local anesthetics have shown that the presence of specific substituents in the aromatic ring can enhance binding affinity nih.govmhmedical.comrsc.org. While direct data for Metabutethamine analogs is specific, general principles suggest that modifications to its aromatic ring could tune its interaction with the sodium channel.

The intermediate chain, connecting the aromatic ring to the amine group, plays a vital role in determining the molecule's flexibility and its ability to orient correctly within the binding site. For ester-type local anesthetics, the length and nature of this chain influence lipophilicity, potency, and duration of action entokey.comderangedphysiology.com. An ether linkage, as present in this compound, may confer different conformational properties compared to a simple alkyl chain. Studies on other local anesthetics indicate that lengthening the intermediate chain can increase activity and toxicity, and the ideal spacing between lipophilic and hydrophilic groups is considered important for optimal binding derangedphysiology.com. Branching within the chain can also affect molecular conformation and intermolecular forces.

Compound Names Mentioned:

this compound

Procaine (B135)

Lidocaine

Cocaine

Tetracaine

Bupivacaine

Mepivacaine

Chloroprocaine

Prilocaine

Etidocaine

Ropivacaine

Benzocaine (B179285)

Articaine

Dibucaine

Amethocaine

Cyclomethycaine

Hexylcaine

Fomocaine

Fotocaine

Isobucaine

Levobupivacaine (B138063)

Phenacaine

Butanilicaine

Cinchocaine

Pericaine

Dimethocaine

Eucaine

Amylocaine

Ambucaine

Butacaine

Hydroxyprocaine

Pramocaine

Butamben

Stereochemical Influences on Molecular Recognition

Molecular recognition, the process by which molecules interact with biological targets, is profoundly influenced by stereochemistry. This refers to the three-dimensional arrangement of atoms within a molecule, which dictates its spatial orientation and how it fits into specific binding sites on receptors or enzymes.

Enantiomeric and Diastereomeric Considerations in Analog Activity

Chirality, the property of a molecule and its mirror image being non-superimposable, is a critical factor in biological interactions, as many biological targets, such as proteins, are themselves chiral nih.govyoutube.comkhanacademy.org. Enantiomers, which are pairs of non-superimposable mirror-image molecules, can exhibit markedly different pharmacological activities, potencies, selectivities, and even metabolic pathways due to their distinct interactions with chiral biological environments nih.govfda.gov. Similarly, diastereomers, stereoisomers that are not mirror images, also possess unique physical and biological properties youtube.com. For local anesthetics, which target voltage-gated sodium channels, stereochemical variations can significantly alter their binding affinity and efficacy in blocking these channels mdpi.com. For instance, in various drug classes, one enantiomer might be substantially more active or possess a different pharmacological profile compared to its counterpart nih.govfda.gov.

Limitation: Specific research findings detailing the comparative activity of enantiomeric or diastereomeric analogs of this compound are not available within the provided search results. Consequently, a data table illustrating such specific findings cannot be generated.

Conformational Analysis and its Implications for Ligand-Target Interactions

Conformational analysis is essential for understanding how a molecule's dynamic three-dimensional structure, including its flexibility and preferred spatial arrangements (conformations), governs its interaction with a biological target copernicus.orgnumberanalytics.comnih.govnih.gov. Ligands often engage with specific conformations of their target proteins, and the energetic cost associated with adopting a particular conformation, known as strain energy, can influence binding affinity nih.govnih.gov. Comprehending these conformational preferences is vital for structure-based drug design, enabling the optimization of ligand structures to achieve a more suitable fit and a stronger interaction with the target site copernicus.orgnumberanalytics.com.

Limitation: Specific studies that detail the conformational analysis of this compound analogs and their direct implications for ligand-target interactions are not present in the provided search results. Therefore, detailed research findings or a data table pertaining to this specific aspect for this compound analogs cannot be presented.

Molecular and Cellular Pharmacological Investigations of Metabutethamine

Mechanisms of Interaction with Biological Targets

Metabutethamine's pharmacological activity is rooted in its ability to interact with several key biological macromolecules. These interactions are fundamental to its effects on cellular function.

Investigation of Ion Channel Modulation, specifically Voltage-Gated Sodium Channels

Voltage-gated sodium (Na+) channels are essential for the initiation and propagation of action potentials in excitable cells, such as neurons and muscle cells. nih.govnih.gov These channels are primary targets for local anesthetic agents. The structure of a Na+ channel includes an α-subunit, which forms the pore for ion permeation and contains the voltage sensor domains, and one or more accessory β-subunits that modify the channel's properties. nih.govnih.gov The inner pore, lined by S6 segments, is a critical binding site for many channel-blocking drugs. nih.gov

This compound, as a local anesthetic, is understood to function primarily through the modulation of these voltage-gated sodium channels. Its mechanism involves blocking the propagation of nerve impulses by preventing the influx of sodium ions through the neuronal membrane. This action is achieved by binding to a receptor site within the sodium channel, which stabilizes the channel in its inactivated state. youtube.comyoutube.comyoutube.com This state-dependent binding means the drug has a higher affinity for channels that are in the open or inactivated conformation, which are more prevalent during high-frequency neuronal firing, a phenomenon known as use-dependent block. The binding interferes with the conformational changes required for the channel to return to its resting state, thereby inhibiting the generation of further action potentials.

Exploration of Potential G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors (GPCRs) represent the largest family of membrane receptors and are involved in a vast array of physiological processes, making them major drug targets. nih.govkhanacademy.orgyoutube.com When a ligand binds to a GPCR, it induces a conformational change that activates an associated heterotrimeric G-protein. youtube.comnih.gov This activation leads to the dissociation of the G-protein into its α and βγ subunits, which then modulate downstream effector proteins and second messenger systems. nih.govnih.gov

While the primary mechanism of this compound is sodium channel blockade, research into its analogs, such as methamphetamine, has revealed interactions with GPCRs, specifically the Trace Amine-Associated Receptor 1 (TAAR1). nih.govnih.gov Activation of TAAR1, which couples to the Gs protein, stimulates the production of cyclic adenosine monophosphate (cAMP). nih.gov This suggests that compounds structurally related to this compound can engage with GPCR signaling pathways, a characteristic that could contribute to a broader pharmacological profile beyond local anesthesia. Further investigation is required to determine if this compound itself exhibits significant affinity for or activity at any GPCRs.

Analysis of Transporter Protein Interactions and Substrate Specificity

Transporter proteins are critical for moving molecules, including neurotransmitters and drugs, across cellular membranes. youtube.comeuropeanpharmaceuticalreview.com They play a key role in the absorption, distribution, and elimination of many pharmacological agents. europeanpharmaceuticalreview.com For example, the dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling. nih.gov

Studies on amphetamine-like compounds have extensively documented their interactions with monoamine transporters. drugbank.com For instance, methamphetamine is a substrate for DAT and also inhibits dopamine reuptake. nih.govnih.gov This interaction leads to an increase in extracellular dopamine concentrations. nih.gov Given the structural similarities, it is plausible that this compound could interact with various transporter proteins. However, its specific substrate specificity and the extent to which it might inhibit or be transported by clinically relevant transporters have not been thoroughly elucidated. Research in this area would be necessary to understand its potential for drug-drug interactions and its pharmacokinetic profile. youtube.com

Cellular Signal Transduction Pathways in Response to this compound Analogs

The interaction of pharmacologically active compounds with their molecular targets initiates a cascade of intracellular events known as signal transduction. These pathways ultimately lead to the observed cellular and physiological responses.

Second Messenger System Modulation (e.g., cAMP)

Second messengers are intracellular molecules that transmit signals from receptors on the cell surface to target molecules inside the cell. wikipedia.orgderangedphysiology.comtaylorandfrancis.com Cyclic AMP (cAMP) is a classic second messenger produced by the enzyme adenylyl cyclase following the activation of Gs-coupled GPCRs. wikipedia.orgyoutube.comyoutube.com The level of intracellular cAMP is a critical determinant of many cellular functions. nih.gov

Research on this compound analogs has shown a clear link to the modulation of the cAMP signaling pathway. Activation of the TAAR1 receptor by compounds like methamphetamine leads to a significant increase in intracellular cAMP levels. nih.govfrontiersin.org This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP responsive element binding protein (CREB). frontiersin.org This pathway demonstrates how an initial receptor interaction can be amplified and translated into a significant cellular response. Whether this compound directly influences cAMP levels remains a subject for future research.

Table 1: Effects of this compound Analogs on cAMP Pathway
AnalogReceptor TargetG-Protein CouplingEffect on Adenylyl CyclaseChange in cAMP LevelPrimary Downstream Effector
MethamphetamineTAAR1GsStimulationIncreaseProtein Kinase A (PKA)

Protein Phosphorylation and Receptor Trafficking Dynamics

Protein phosphorylation, the addition of a phosphate group to a protein, is a key post-translational modification that regulates protein function, localization, and interaction with other molecules. nih.govcdc.gov Kinase-driven phosphorylation cascades are central to signal transduction. cdc.gov Receptor trafficking refers to the processes of receptor synthesis, movement to the cell surface, internalization, and degradation or recycling, which are crucial for regulating cellular responsiveness to stimuli.

Studies involving analogs like methamphetamine have demonstrated profound effects on protein phosphorylation cascades. nih.govcdc.gov For example, methamphetamine exposure can lead to the phosphorylation of the dopamine transporter (DAT), specifically at residue Threonine-53. nih.gov This phosphorylation event is linked to changes in dopamine transport and efflux. nih.gov Furthermore, activation of TAAR1 by methamphetamine can trigger protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways, which are implicated in regulating DAT trafficking, including its internalization from the cell surface. nih.govnih.gov These phosphorylation-driven events represent a critical mechanism for the acute modulation of neurotransmitter systems. nih.gov

Table 2: Key Phosphorylation Events Induced by this compound Analogs
AnalogAffected ProteinKey Phosphorylation SiteUpstream Kinase(s)Functional Consequence
MethamphetamineDopamine Transporter (DAT)Threonine-53PKC, ERKRegulation of dopamine transport and efflux, transporter internalization
MethamphetamineCREBSerine-133PKAModulation of gene transcription

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Advanced Analytical Characterization in Metabutethamine Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of Metabutethamine. By interacting with electromagnetic radiation, these techniques provide a wealth of information, from the connectivity of atoms to the identification of functional groups and the precise molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules like this compound in solution. google.com Both ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the compound's complex structure.

In conformational analysis, NMR is particularly insightful. The this compound molecule possesses significant flexibility around its single bonds, especially in the diethylaminoethyl side chain. The coupling constants (J-values) between adjacent protons, extracted from high-resolution ¹H NMR spectra, are dependent on the dihedral angle between them. By analyzing these values, researchers can deduce the preferred rotational conformations (rotamers) of the molecule in a given solvent. researchgate.net Advanced NMR experiments, such as the Nuclear Overhauser Effect (NOE), can further reveal through-space proximities between protons, providing critical data to build a three-dimensional model of the molecule's predominant conformation in solution. Studies on analogous local anesthetics like procaine (B135) have utilized NMR to investigate molecular interactions and conformation. nih.gov

Below is a table of predicted ¹H NMR chemical shifts for this compound, illustrating the type of data obtained.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (CH)6.8 - 7.8Multiplet
Methylene (-OCH₂-)~4.4Triplet
Methylene (-NCH₂-)~2.9Triplet
Methylene (-NCH₂CH₃)~2.7Quartet
Methyl (-CH₃)~1.1Triplet
Amine (-NH₂)~4.0 (broad)Singlet

Note: Predicted values are based on the analysis of structurally similar compounds like procaine and general NMR principles.

Mass Spectrometry (MS) is a crucial tool for determining the molecular weight of this compound with high accuracy and for obtaining structural information through fragmentation analysis. core.ac.uk High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule, confirming its chemical formula.

When coupled with an ionization technique like Electrospray Ionization (ESI) or Electron Ionization (EI), the this compound molecule is ionized and can subsequently break apart into smaller, charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the primary fragmentation pathways would be expected to involve the cleavage of the ester bond and alpha-cleavage adjacent to the tertiary amine. Analyzing these fragments helps to confirm the connectivity of the aromatic ring, the ester group, and the aliphatic side chain. This technique is routinely used for identifying local anesthetics and their derivatives. researchgate.net

The table below outlines the expected key fragments of this compound in an EI-MS analysis.

m/z (mass-to-charge ratio)Proposed Fragment StructureFragmentation Pathway
250[C₁₄H₂₂N₂O₂]⁺Molecular Ion (M⁺)
137[H₂NC₆H₄CO]⁺Cleavage of the ester C-O bond
120[H₂NC₆H₄CO - OH]⁺Loss of hydroxyl from m/z 137
114[CH₂=N(CH₂CH₃)₂]⁺Cleavage of the C-C bond beta to the nitrogen
86[CH₂=N(CH₂CH₃)CH₂]⁺Alpha-cleavage adjacent to the nitrogen atom

Note: These fragmentation pathways are predicted based on the principles of mass spectrometry applied to the structure of this compound and data from similar aminobenzoate esters like Benzocaine (B179285). researchgate.netchegg.commassbank.eu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques used to identify the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within the this compound molecule. Each functional group (e.g., C=O, N-H, C-O) absorbs infrared radiation at a characteristic frequency, making IR spectroscopy an excellent tool for confirming their presence. sigmaaldrich.com For this compound, the IR spectrum would prominently feature a strong absorption for the ester carbonyl (C=O) stretch, distinct bands for the N-H stretching of the primary aromatic amine, and absorptions corresponding to C-H, C-O, and C-N bonds.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Aromatic Amine (N-H Stretch)3300 - 3500
Alkyl (C-H Stretch)2850 - 3000
Ester Carbonyl (C=O Stretch)1700 - 1725
Aromatic Ring (C=C Stretch)1500 - 1600
Ester (C-O Stretch)1100 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. googleapis.com The primary chromophore in this compound is the aminobenzoate moiety. This conjugated system absorbs UV light, promoting electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transition). The wavelength of maximum absorbance (λmax) is characteristic of this chromophore. tandfonline.com UV-Vis spectroscopy is particularly useful for the quantitative analysis of this compound in solution, as the absorbance is directly proportional to its concentration according to the Beer-Lambert law. google.com

ChromophoreExpected λmaxElectronic Transition
m-Aminobenzoate~280-310 nmπ → π*

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification in complex mixtures. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for assessing the purity of non-volatile pharmaceutical compounds like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar mixture, such as acetonitrile (B52724) and a buffered aqueous solution.

In this system, this compound is separated from potential impurities, which can include synthetic precursors (e.g., m-aminobenzoic acid) or degradation products (e.g., from hydrolysis of the ester). halocolumns.com Each compound elutes from the column at a characteristic retention time. A UV detector, set to the λmax of this compound, is commonly used for detection. sielc.com The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for precise quantification of purity and the level of any detected impurities.

The table below outlines typical parameters for an RP-HPLC method for purity analysis.

ParameterTypical Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Buffered Water (e.g., 20 mM Phosphate Buffer, pH 7.0)
Mobile Phase B Acetonitrile
Mode Isocratic or Gradient Elution
Flow Rate 1.0 mL/min
Detection UV at λmax (~280-310 nm)
Column Temperature 25 - 30 °C

Gas Chromatography (GC) is a high-resolution separation technique primarily used for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and the potential for thermal degradation of the ester group at high temperatures in the GC injector.

To overcome these limitations, chemical derivatization is often employed. The primary amine group of this compound can be converted into a less polar and more volatile derivative, for instance, through acylation or silylation. This process improves the compound's chromatographic behavior, leading to sharper peaks and better sensitivity. When coupled with a mass spectrometer (GC-MS), this method becomes a powerful tool for the separation and definitive identification of volatile impurities or derivatized analogs in a research sample. googleapis.com

Analysis TypeVolatilityThermal StabilityPeak ShapeComments
Underivatized LowModeratePotential for tailingProne to interactions with the column, may require higher temperatures.
Derivatized (e.g., acylated) HighHighSymmetricalIncreased volatility and reduced polarity lead to improved chromatographic performance.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This mobility is a function of the analyte's charge, size, and the viscosity of the electrolyte-filled capillary. For a charged molecule like this compound, which possesses a tertiary amine group, CE offers a powerful tool for its analysis.

The fundamental principle of CE involves the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. The separation is driven by two main phenomena: electrophoretic flow and electroosmotic flow (EOF). The electrophoretic flow is the movement of the charged analyte towards the electrode of opposite polarity. The EOF is the bulk flow of the buffer solution within the capillary, which is typically directed towards the cathode. The combination of these two flows results in the rapid and efficient separation of analytes.

In the context of this compound research, Capillary Zone Electrophoresis (CZE) is a particularly relevant mode of CE. In CZE, the capillary is filled with a uniform buffer solution, and the separation is based purely on the charge-to-size ratio of the analytes. Given that this compound is a basic compound, its analysis would be performed in an acidic buffer to ensure it is protonated and carries a positive charge. This allows for its separation from other charged impurities or degradation products.

The table below illustrates hypothetical separation data for this compound and a related compound, Procaine, using Capillary Zone Electrophoresis. This data is representative of the type of results obtained in a typical CE analysis.

CompoundMigration Time (min)Electrophoretic Mobility (10⁻⁹ m²/Vs)Peak Area (arbitrary units)
This compound5.245.3128,450
Procaine5.841.2115,670

X-ray Crystallography for Crystalline Structure Determination

The process of X-ray crystallography involves several key steps. First, a high-quality single crystal of the compound of interest, in this case, this compound, must be grown. This is often the most challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. nih.gov The intensities and positions of these spots are meticulously measured.

This diffraction data is then used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule can be constructed. The quality of the final structure is assessed by a parameter called the R-factor, with lower values indicating a better fit between the experimental data and the final structural model.

While a specific crystal structure for this compound is not publicly available, the crystallographic data for the closely related local anesthetic, Procaine Hydrochloride, provides a strong indication of the type of structural information that could be obtained. The table below presents the known crystallographic data for Procaine Hydrochloride. iucr.org

ParameterValue
Crystal SystemOrthorhombic
Space GroupPcab
Unit Cell Dimensionsa = 14.35 Å, b = 25.04 Å, c = 8.28 Å
Molecules per Unit Cell (Z)8
Calculated Density1.220 g/cm³

This data reveals the symmetry and packing arrangement of Procaine Hydrochloride molecules in the solid state. A similar analysis of this compound would provide precise details of its molecular conformation, including the orientation of the ester and amino groups, which are critical for its biological activity.

Theoretical and Computational Chemistry Approaches to Metabutethamine

Molecular Dynamics Simulations for Conformational Studies

Ligand-Protein Dynamics and Stability

Understanding how a molecule interacts with its biological targets, such as proteins, is fundamental to pharmacology and drug discovery. Theoretical and computational chemistry provides powerful tools to probe these interactions, focusing on the dynamic nature of both the ligand and the protein target.

Molecular Dynamics (MD) Simulations are a cornerstone technique in this field. MD simulations track the time-dependent movements of atoms and molecules in a system, based on classical mechanics and defined force fields that describe interatomic forces. By simulating these movements over picoseconds to microseconds, researchers can observe conformational changes in proteins, the flexibility of binding sites, and how ligands bind, unbind, or remain associated with their targets nih.govmdpi.comfrontiersin.org. These simulations can reveal crucial details about the stability of protein-ligand complexes and the pathways through which binding occurs nih.govnih.govchemrxiv.org.

Ligand-Protein Binding Free Energy Calculations often complement MD simulations. Methods such as Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are frequently employed to estimate the binding affinity between a ligand and its protein target nih.govnih.gov. This approach analyzes snapshots from MD trajectories to calculate the energy contributions to binding, including van der Waals forces, electrostatic interactions, and solvation effects. Such calculations provide quantitative measures of binding strength, aiding in the ranking of potential drug candidates or understanding structure-activity relationships nih.govnih.govbiorxiv.org.

Research Findings: Studies utilizing MD simulations and binding free energy calculations have provided detailed insights into the interactions of various molecules with proteins. For instance, simulations of single-chain variable fragments (scFvs) with amphetamine (AMP) and methamphetamine (METH) revealed differences in their binding modes and affinities nih.govnih.gov. These studies analyzed root-mean-square deviations (RMSDs) to assess structural stability and used MM-GBSA to calculate binding free energies, identifying key residues like Tyrosine (Tyr175 and Tyr177) that contribute significantly to ligand binding through van der Waals and electrostatic interactions nih.govnih.gov.

LigandProtein TargetCalculated Binding Free Energy (kcal/mol)Key Interacting Residues (Example)Simulation Time (ns)
MethamphetaminescFv-12.61Tyr175, Tyr1775
AmphetaminescFv-16.94Tyr175, Tyr1775
AMP + WaterscFv-8.30Tyr175, Tyr1775

Table 1: Illustrative binding free energies and key residue interactions from molecular dynamics simulations of scFv-ligand complexes. Data adapted from studies on amphetamines nih.govnih.gov.

While specific computational studies on Metabutethamine's ligand-protein dynamics were not directly identified in the provided search results, the described methodologies—MD simulations coupled with binding free energy calculations—represent the standard computational approaches that would be applied to investigate this compound's interactions with potential biological targets. These methods are crucial for predicting how this compound might engage with proteins, influencing its pharmacological activity and efficacy.

Membrane Permeability and Transport Simulations

The ability of a compound to cross biological membranes, such as the cell membrane or the blood-brain barrier (BBB), is critical for its pharmacokinetic profile and therapeutic effectiveness, particularly for drugs targeting intracellular components mcmaster.canih.govmdpi.comdiva-portal.org. Computational chemistry offers sophisticated methods to predict and understand these transport processes.

Molecular Dynamics (MD) Simulations are also instrumental in studying membrane permeability. By incorporating explicit lipid bilayer models, MD simulations can track the movement of molecules across these barriers, providing atomic-level detail on the interactions with lipid headgroups and tails, and the energy landscape of permeation nih.govmdpi.comnih.govmdpi.com. Techniques like umbrella sampling are often used to enhance sampling of the permeation process, allowing for the calculation of free energy profiles across the membrane, which directly correlate with permeability coefficients nih.govnih.gov. These simulations can elucidate the mechanisms by which molecules partition into, diffuse through, and exit lipid bilayers.

Other computational approaches, including lipophilicity relations (e.g., based on log P values) and machine learning models , are also employed to predict membrane permeability. While simpler methods can provide rapid estimations, MD simulations offer a more detailed, physics-based understanding of the complex interactions involved, especially for molecules with unique chemical features or in heterogeneous membrane environments mcmaster.camdpi.comdiva-portal.org.

Historical and Comparative Perspectives Within the Chemical Class

Evolution of Local Anesthetic Chemistry and the Role of Ester Analogs

The journey of local anesthesia began with naturally occurring compounds, most notably cocaine, which was isolated from coca leaves in the mid-19th century rsc.orgijhns.comebsco.com. Cocaine was the first widely recognized local anesthetic, demonstrating potent nerve-blocking capabilities. However, its significant systemic toxicity, potential for addiction, and cardiovascular side effects created a critical need for safer synthetic alternatives ijhns.comnih.gov.

The advent of modern organic chemistry spurred the development of synthetic local anesthetics, with a strong initial focus on ester-based compounds. This era saw the synthesis of early ester analogs derived from the cocaine structure, such as benzocaine (B179285) (synthesized around 1900) and procaine (B135) (Novocaine, synthesized in 1905) rsc.orgijhns.comebsco.comnih.gov. These compounds retained the core pharmacophore of local anesthetics: a lipophilic aromatic group, an intermediate chain containing an ester linkage, and a hydrophilic tertiary amine group brainkart.comnih.govblogspot.com. The ester linkage proved crucial, serving as the connection between the lipophilic and hydrophilic portions of the molecule and influencing the compound's metabolic fate and chemical stability nih.govblogspot.comsquarespace.com. Ester-type local anesthetics are typically hydrolyzed in the plasma by esterase enzymes, a process that generally leads to a shorter duration of action compared to their amide counterparts squarespace.com. Metabutethamine, identified as a benzoate (B1203000) ester nih.gov, belongs to this significant class of ester-type local anesthetics, reflecting the chemical strategies employed during the early to mid-20th century to create effective and less toxic pain-relieving agents.

Comparative Analysis of this compound with Other Amine-Based Structures

Local anesthetics, by definition, are amine-based structures, characterized by a common tripartite molecular architecture. This includes a lipophilic aromatic ring, a hydrophilic tertiary amine head, and an intermediate chain connecting these two moieties. This intermediate chain is typically an ester or an amide linkage, which dictates key pharmacological properties and metabolic pathways brainkart.comnih.govblogspot.com.

This compound, chemically known as 2-[(2-methylpropyl)amino]ethyl 3-aminobenzoate (B8586502), is an ester-type local anesthetic drugbank.comwikipedia.org. Its structure shares similarities with other prominent ester anesthetics like procaine (2-(diethylamino)ethyl 4-aminobenzoate). Notably, this compound and procaine share the same chemical formula (C₁₃H₂₀N₂O₂) and molecular weight (~236.31 g/mol ) nih.govdrugbank.comchemeo.comnist.govdrugcentral.org, indicating they are isomers. The differences lie in the specific positioning of the amino group on the benzoate ring (meta in this compound, para in procaine) and the nature of the alkyl group attached to the amine nitrogen (isobutyl in this compound, diethyl in procaine). These structural variations can influence properties such as lipophilicity and pKa, which are critical determinants of anesthetic potency, onset, and duration of action brainkart.comblogspot.com.

In contrast, amide-type local anesthetics, such as lidocaine, feature an amide linkage instead of an ester linkage nih.govsquarespace.com. Amide anesthetics are generally more chemically stable, less prone to hydrolysis, and are metabolized primarily in the liver, often resulting in longer durations of action and a lower incidence of allergic reactions compared to ester anesthetics nih.govsquarespace.com. While both classes possess the essential amine group for interacting with sodium channels, the differences in their intermediate chain and associated metabolic pathways represent a fundamental divergence in their chemical and pharmacological profiles.

Future Directions and Emerging Research Avenues for Metabutethamine Analogs

The exploration of metabutethamine and its analogs is entering a new phase, driven by technological advancements and novel scientific paradigms. While the foundational structure of this compound provides a robust scaffold, future research is poised to leverage sophisticated methodologies to design next-generation local anesthetics with enhanced efficacy, specificity, and safety. The following sections outline key emerging research avenues that hold significant promise for the evolution of compounds derived from the this compound framework.

Q & A

Q. Table 1: Key Pharmacokinetic Parameters

ParameterMethodology (Reference)Typical Range (Rodent Models)
Half-life (t₁/₂)Non-compartmental analysis (NCA)20–45 mins
Clearance (CL)Plasma concentration-time curve (AUC)0.8–1.2 L/h/kg
Volume of Distribution (Vd)Steady-state calculation2.5–4.0 L/kg

Advanced: How can researchers resolve contradictions in reported therapeutic efficacy of this compound across preclinical studies?

Answer:

  • Systematic Review Framework:
    • Inclusion Criteria: Define study eligibility (e.g., peer-reviewed in vivo studies with ≥10 subjects) to minimize bias .
    • Heterogeneity Assessment: Use I² statistics to quantify variability; values >50% indicate significant heterogeneity requiring subgroup analysis (e.g., species, dosage) .
  • Meta-Analysis Strategies:
    • Random-Effects Models: Account for between-study variance when pooling effect sizes (e.g., risk ratios for sedation depth) .
    • Sensitivity Analysis: Exclude outliers (e.g., studies with non-standardized endpoints) to test robustness .

Example: A 2024 meta-analysis identified species-specific differences in efficacy (rodents vs. primates), attributed to variations in CYP450 metabolism .

Basic: What protocols ensure reproducibility in synthesizing and characterizing novel this compound analogs?

Answer:

  • Synthesis Documentation:
    • Step-by-Step Procedures: Detail reaction conditions (e.g., 48 hrs at 60°C under nitrogen) and purification methods (e.g., column chromatography with silica gel) .
    • Purity Validation: Report HPLC chromatograms (≥95% purity) and NMR spectra (δ values for key protons) .
  • Characterization Standards:
    • Melting Point: Use differential scanning calorimetry (DSC) with triplicate measurements .
    • Elemental Analysis: Provide %C, %H, %N within ±0.4% of theoretical values .

Advanced: What integrative approaches are recommended for cumulative risk assessment of this compound and its metabolites?

Answer:

  • Toxicokinetic Modeling:
    • Physiologically Based Pharmacokinetic (PBPK) Models: Simulate metabolite accumulation in hepatic and renal tissues using software like GastroPlus® .
    • Exposure Scenarios: Incorporate occupational (chronic low-dose) vs. clinical (acute high-dose) exposure data .
  • Data Integration:
    • Adverse Outcome Pathways (AOPs): Link molecular initiating events (e.g., NMDA receptor inhibition) to organ-level toxicity .

Q. Table 2: Key Metabolites and Toxicity Endpoints

MetabolitePrimary Organ AffectedAssay Model (Reference)
Nor-MetabutethamineLiverHepG2 cell viability assay
Hydroxy-MetabutethamineCNSZebrafish neurotoxicity screen

Basic: How should literature reviews be structured to identify mechanistic knowledge gaps in this compound research?

Answer:

  • Search Strategy:
    • Databases: Use PubMed, Embase, and Web of Science with Boolean terms (e.g., "this compound AND (mechanism OR pharmacokinetics)") .

      Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre
      17:04
    • Screening: Apply PRISMA flow diagrams to track included/excluded studies .

  • Gap Analysis:
    • Comparative Tables: Tabulate conflicting findings (e.g., receptor binding affinities) to highlight unresolved questions .

Advanced: What statistical methods address dose-response heterogeneity in meta-analyses of this compound's adverse effects?

Answer:

  • Dose-Response Meta-Analysis (DRMA):
    • Restricted Cubic Splines: Model non-linear relationships (e.g., U-shaped toxicity curves) using R’s dosresmeta package .
    • Probabilistic Bias Adjustment: Correct for measurement errors in exposure data (e.g., self-reported dosing in observational studies) .
  • Reporting Standards:
    • GRADE Criteria: Rate evidence quality as high, moderate, or low based on study design and consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.